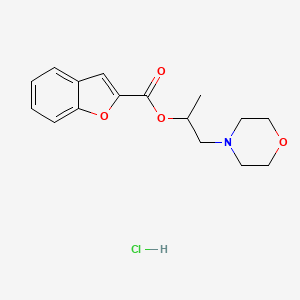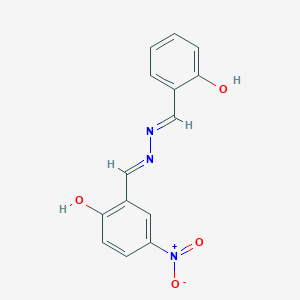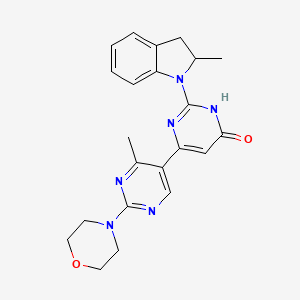
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride, also known as Ro 15-4513, is a chemical compound that is widely used in scientific research. It belongs to a class of compounds known as benzodiazepine receptor antagonists and has been extensively studied for its effects on the central nervous system.
Mecanismo De Acción
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 acts as a competitive antagonist at the benzodiazepine receptor, which is a type of GABA-A receptor. By blocking the action of benzodiazepines, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 can modulate the activity of GABA, which is the primary inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and genetics. In general, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 has been shown to produce a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 for lab experiments is its high potency and selectivity for the benzodiazepine receptor. This allows researchers to investigate the role of this receptor in a variety of physiological and behavioral processes. However, one limitation of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 is its relatively short half-life, which can make it difficult to maintain stable drug levels in vivo.
Direcciones Futuras
There are many potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 and related compounds. Some possible areas of investigation include:
- Developing more selective benzodiazepine receptor antagonists for use in research and clinical settings.
- Investigating the role of benzodiazepine receptors in the development and maintenance of drug addiction.
- Exploring the potential therapeutic applications of benzodiazepine receptor antagonists for the treatment of anxiety disorders, insomnia, and other psychiatric conditions.
- Investigating the cellular and molecular mechanisms underlying the effects of benzodiazepine receptor antagonists on the central nervous system.
In conclusion, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 is a valuable tool for scientific research on the central nervous system. Its high potency and selectivity for the benzodiazepine receptor make it a useful compound for investigating the role of this receptor in a variety of physiological and behavioral processes. However, further research is needed to fully understand the biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 involves the reaction of 1-methyl-2-(4-morpholinyl)ethylamine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 has been used in a variety of scientific research applications, including the study of benzodiazepine receptors and their role in the central nervous system. It has also been used to investigate the effects of alcohol on the brain and to develop novel treatments for alcohol addiction.
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 1-benzofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4.ClH/c1-12(11-17-6-8-19-9-7-17)20-16(18)15-10-13-4-2-3-5-14(13)21-15;/h2-5,10,12H,6-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMYDVZSBOGMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083338.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
![7-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6083390.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)
![[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)
![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)